molecular formula C12H15NOS B12528987 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- CAS No. 654645-07-5

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)-

Cat. No.: B12528987
CAS No.: 654645-07-5
M. Wt: 221.32 g/mol
InChI Key: HNBVTNPDDZRELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stereochemical Considerations

The bridgehead nitrogen imposes significant stereochemical constraints. In analogous quinuclidine systems (1-azabicyclo[2.2.2]octane), the methylene hydrogen atoms adopt eclipsed conformations within each ethylene bridge, and the cyclohexane-like rings favor boat conformations over chairs. For 1-azabicyclo[2.2.2]octan-3-ol, the hydroxyl group introduces a stereocenter at position 3. Computational studies of similar hydroxy-substituted quinuclidines suggest that the hydroxyl oxygen participates in intramolecular hydrogen bonding with the bridgehead nitrogen, stabilizing specific stereoisomers.

The thienylmethylene substituent at position 2 exhibits restricted rotation due to conjugation between the exocyclic double bond and the thiophene ring. Density functional theory (DFT) analyses of analogous thienylmethylene derivatives predict a planar conformation for the substituent, maximizing π-orbital overlap between the bicyclic system and the thiophene. This planar arrangement is critical for electronic delocalization, as discussed in Section 3.

Properties

CAS No.

654645-07-5

Molecular Formula

C12H15NOS

Molecular Weight

221.32 g/mol

IUPAC Name

2-(thiophen-3-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H15NOS/c14-12-10-1-4-13(5-2-10)11(12)7-9-3-6-15-8-9/h3,6-8,10,12,14H,1-2,4-5H2

InChI Key

HNBVTNPDDZRELH-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CSC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes

Condensation of Quinuclidin-3-one with 3-Thiophenecarbaldehyde

The primary synthetic route involves a base-catalyzed aldol condensation between quinuclidin-3-one and 3-thiophenecarbaldehyde to form the α,β-unsaturated ketone intermediate, 2-(3-thienylmethylene)quinuclidin-3-one .

Reaction Conditions:
  • Reactants :
    • Quinuclidin-3-one (1.0 equiv)
    • 3-Thiophenecarbaldehyde (1.2 equiv)
  • Base : Sodium hydroxide (10% w/v in ethanol)
  • Solvent : Anhydrous ethanol
  • Temperature : Reflux (78°C) for 12–16 hours
  • Workup : Neutralization with dilute HCl, extraction with dichloromethane, and purification via recrystallization (ethanol/water).
Key Observations:
  • The reaction proceeds via enolate formation at the α-carbon of quinuclidin-3-one, followed by nucleophilic attack on the aldehyde.
  • The Z-geometry of the resulting double bond is favored due to steric hindrance between the thienyl group and the bicyclic framework.
  • Typical yields range from 65–75% after purification.

Reduction of the Ketone Moiety

The intermediate 2-(3-thienylmethylene)quinuclidin-3-one undergoes stereoselective reduction to yield the target alcohol.

Reduction Methods:
  • Sodium Borohydride (NaBH4) in Methanol :

    • Conditions : 0°C, 2 hours, stoichiometric NaBH4.
    • Yield : 80–85%.
    • Selectivity : Preserves the α,β-unsaturated double bond while reducing the ketone to a secondary alcohol.
  • Catalytic Hydrogenation (H2/Pd-C) :

    • Conditions : 1 atm H2, room temperature, 6 hours.
    • Yield : 70–75%.
    • Note : Risk of over-reducing the double bond necessitates careful monitoring.

Alternative Synthetic Strategies

Mannich Reaction Approach

A less common method involves a Mannich reaction to construct the bicyclic framework concurrently with the introduction of the thienylmethylene group.

Procedure:
  • Reactants :
    • Tropinone analog (1.0 equiv)
    • 3-Thiophenecarbaldehyde (1.5 equiv)
    • Ammonium acetate (2.0 equiv)
  • Solvent : Acetic acid, 80°C, 24 hours.
  • Yield : ~50% after column chromatography.
Limitations:
  • Lower yields compared to the condensation-reduction sequence.
  • Requires stringent control of reaction conditions to avoid side products.

Protection-Deprotection Strategy

For substrates sensitive to condensation conditions, a protective group strategy may be employed:

  • Protect quinuclidin-3-ol as its acetate ester using acetic anhydride.
  • Perform condensation with 3-thiophenecarbaldehyde under mild basic conditions.
  • Deprotect the acetate via hydrolysis (NaOH, aqueous ethanol).
Advantages:
  • Mitigates side reactions during condensation.
  • Overall yield: ~60%.

Industrial-Scale Considerations

Scaling the synthesis requires optimization of:

  • Solvent Recovery : Ethanol is distilled and reused to reduce costs.
  • Catalyst Recycling : Pd-C from hydrogenation steps is filtered and regenerated.
  • Purity Control : Recrystallization or chromatography ensures >98% purity for pharmaceutical applications.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Efficiency Scalability
Condensation-Reduction 70–85 95–98 High Excellent
Mannich Reaction 50 90 Moderate Limited
Protection-Deprotection 60 97 Moderate Good

Challenges and Mitigation

  • Double Bond Isomerization : The Z/E ratio of the methylene group can vary with reaction conditions. Using dry solvents and inert atmospheres minimizes isomerization.
  • Over-Reduction : Employing NaBH4 instead of LiAlH4 prevents saturation of the double bond.
  • Racemization : Chiral auxiliaries or enzymatic resolution may enhance enantiopurity.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features an azabicyclic structure, which contributes to its unique chemical properties. The olefinic bond connecting the thienyl and bicyclic moieties exhibits Z geometry, influencing its interactions and stability in various environments. Notably, strong hydrogen bonding and cooperative interactions are present, which can affect its biological activity and material properties .

Medicinal Applications

1. Anticancer Activity

Research has demonstrated that 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- exhibits promising anticancer properties. Studies indicate that it acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone involved in the maturation of oncoproteins essential for cancer cell survival.

  • Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2). This dual mechanism enhances its effectiveness against various cancer cell lines .
  • In Vitro Studies : In vitro assays have shown that the compound has an IC50 value of approximately 0.02 μM against LoVo (human colorectal cancer) cells, indicating high efficacy in inhibiting cell growth .

Table 1: Antiproliferative Activity Data

Cell LineIC50 (μM)Mechanism of Action
LoVo0.02Hsp90 inhibition
SW6200.05Induction of apoptosis
MCF70.10Cell cycle arrest

2. Neuropharmacological Effects

The compound's structural features suggest potential applications in neuropharmacology. Its ability to modulate neurotransmitter systems may provide avenues for developing treatments for neurological disorders.

Material Science Applications

1. Polymer Synthesis

The unique structure of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- allows it to act as a monomer in polymer synthesis, particularly in creating materials with specific mechanical and thermal properties.

  • Thermal Stability : Polymers derived from this compound exhibit enhanced thermal stability due to the presence of the bicyclic structure, making them suitable for high-temperature applications.

Case Studies

Study 1: In Vivo Efficacy Against Tumors

A study utilizing SW620 xenograft mouse models revealed that treatment with the compound significantly reduced tumor growth compared to controls, with tumor volume measurements indicating a reduction of over 60% after four weeks . This study underscores the potential of the compound in developing anticancer therapies.

Study 2: Molecular Docking Analysis

Molecular docking simulations have provided insights into the binding interactions between the compound and Hsp90α. The results suggest that critical hydrogen bonds form between the thienyl moiety and residues within the ATP-binding pocket of Hsp90, enhancing inhibitory potential . This information is vital for optimizing drug design strategies targeting Hsp90.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

rac-(Z)-2-(2-Thienylmethylene)-1-azabicyclo[2.2.2]octan-3-ol

  • Structural Differences : The thienyl substituent is attached at the 2-position of the thiophene ring (vs. 3-thienyl in the target compound). The (Z)-stereochemistry introduces spatial differences in the double bond orientation.
  • Impact on Properties: The 2-thienyl group may alter electronic distribution and binding affinity in receptor interactions compared to the 3-thienyl isomer. No direct pharmacological data are available, but stereochemical variations often affect potency .

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethyl)-, (2R,3R)-rel-

  • Structural Differences : Contains a single-bonded 3-thienylmethyl group (vs. methylene in the target compound). The (2R,3R) configuration defines stereochemistry.
  • Physicochemical Data: Property Value Source Molecular Formula C12H17NOS Molecular Weight 223.34 g/mol Potential Applications Cholinergic modulation

3-Quinuclidinol (1-Azabicyclo[2.2.2]octan-3-ol)

  • Structural Simplicity : Lacks the thienylmethylene substituent.
  • Physicochemical and Safety Data: Property Value Source Molecular Formula C7H13NO Solubility Soluble in H2O, ethanol Oral LD50 300–2,000 mg/kg Therapeutic Use Precursor for Aceclidine
  • Pharmacological Relevance: Aceclidine (3-Quinuclidinol acetate) is a clinically used cholinomimetic, highlighting the importance of hydroxyl group derivatization for activity .

2-Methylene-1-azabicyclo[2.2.2]octan-3-one

  • Functional Group Variation : Features a ketone at the 3-position instead of an alcohol.
  • Key Properties :

    Property Value Source
    Boiling Point 91–92°C (7 Torr)
    pKa 4.15
    Density 1.11 g/cm³
  • Reactivity : The ketone enhances electrophilicity, making it more reactive in nucleophilic additions compared to the alcohol analog.

1-Azabicyclo[2.2.2]octan-3-ol, 3-methoxy-

  • Substituent Variation : Methoxy group replaces the hydroxyl at the 3-position.
  • Impact : Increased lipophilicity may enhance blood-brain barrier penetration but reduce hydrogen-bonding capacity .

Biological Activity

1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- is a compound of significant interest due to its unique structural properties and potential biological activities. This compound features a bicyclic structure that includes a nitrogen atom and a thienyl group, which may contribute to its pharmacological profiles. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

Structural Characteristics

The compound has been characterized by its Z geometry in the olefinic bond connecting the thienyl and bicyclic moieties. Strong hydrogen bonding interactions have been observed, which influence molecular conformation and stability. The average dihedral angle between adjacent thienyl rings is approximately 87.09 degrees, indicating potential for pi-stacking interactions that may be relevant in biological contexts .

Biological Activity Overview

The biological activity of 1-Azabicyclo[2.2.2]octan-3-ol, 2-(3-thienylmethylene)- has been investigated in various studies, focusing on its interaction with biological systems.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has been shown to inhibit the secretion of virulence factors in bacterial pathogens, indicating potential as an anti-infective agent. In one study, the compound demonstrated significant inhibition of the Type III secretion system (T3SS) in pathogenic bacteria at concentrations around 50 μM .

Neuropharmacological Effects

Research has also highlighted the neuropharmacological potential of this compound. It has been investigated for its ability to penetrate the blood-brain barrier, which is crucial for central nervous system (CNS) drug candidates. Specific structural modifications have been associated with enhanced brain permeability and selectivity towards certain receptor targets involved in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that modifications to the thienyl group can significantly impact the biological activity of the compound. The presence of specific functional groups on the thienyl ring enhances interaction with target proteins, which is essential for developing more potent derivatives .

Case Studies

  • Inhibition of T3SS : A study conducted on various derivatives of azabicyclo compounds revealed that certain modifications led to enhanced inhibition of T3SS-mediated virulence factor secretion in Salmonella species. The most effective derivative showed over 80% inhibition at 50 μM concentration .
  • Neuroprotective Effects : Another investigation focused on neuroprotective effects against oxidative stress in neuronal cell lines demonstrated that derivatives of this compound could reduce cell death and promote survival under stress conditions .

Data Summary Table

Parameter Value
Molecular FormulaC12H15NOS
Molecular Weight225.32 g/mol
Dihedral Angle87.09 degrees
T3SS Inhibition Concentration~50 μM
Neuroprotective ActivitySignificant reduction in cell death

Q & A

Q. What synthetic strategies are effective for introducing the 3-thienylmethylene group into the quinuclidinol scaffold?

  • Methodological Answer : The 3-thienylmethylene substituent can be introduced via a Knoevenagel condensation reaction between 3-thiophenecarboxaldehyde and 1-azabicyclo[2.2.2]octan-3-ol. Key steps include:
  • Activating the aldehyde with a Lewis acid (e.g., ZnCl₂) to enhance electrophilicity.
  • Using anhydrous conditions to minimize hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Structural confirmation requires 1H^1H-NMR to identify the characteristic vinyl proton (δ 7.2–7.8 ppm) and thienyl protons (δ 6.8–7.5 ppm) .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
  • 1H^1H- and 13C^{13}C-NMR : Assign the quinuclidinol ring protons (δ 1.5–3.5 ppm) and the thienylmethylene group (δ 5.5–6.5 ppm for the exo-methylene protons).
  • IR Spectroscopy : Identify the C=O stretch (if present in derivatives, ~1700 cm⁻¹) and hydroxyl group (~3200–3500 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₄NOS requires m/z 224.0849).
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for chiral derivatives .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Acute Toxicity : Based on structurally related quinuclidinols (e.g., LD₅₀ oral: 300–2000 mg/kg in rats), use PPE (gloves, lab coat, goggles) and work in a fume hood.
  • Mutagenicity : Negative Ames test data for similar compounds suggest low genotoxic risk, but standard precautions for organic solvents (e.g., dichloromethane) apply .

Advanced Research Questions

Q. How does stereochemistry at the 3-hydroxyl group influence the compound’s pharmacological activity?

  • Methodological Answer :
  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase).
  • Biological Assays : Compare (R)- and (S)-enantiomers in nicotinic acetylcholine receptor (nAChR) binding assays. For example, (R)-enantiomers of related quinuclidinols show higher affinity for α7 nAChR subtypes (IC₅₀ < 100 nM vs. >1 µM for (S)-forms).
  • Computational Docking : Use molecular dynamics simulations to model enantiomer interactions with receptor binding pockets .

Q. What in vitro models are optimal for evaluating its potential as a nicotinic receptor modulator?

  • Methodological Answer :
  • Cell-Based Assays : Use SH-SY5Y neuroblastoma cells expressing α4β2 or α7 nAChRs. Measure intracellular Ca²⁺ flux (Fluo-4 AM dye) or patch-clamp electrophysiology.
  • Radioligand Binding : Compete against 3H^3H-epibatidine for α4β2 receptors or 125I^{125}I-α-bungarotoxin for α7 receptors.
  • Structure-Activity Relationship (SAR) : Modify the thienyl group (e.g., 2-thienyl vs. 3-thienyl) to assess substituent effects on potency .

Q. How can computational chemistry predict metabolic stability and toxicity?

  • Methodological Answer :
  • Metabolic Prediction : Use software like Schrödinger’s ADMET Predictor to identify cytochrome P450 (CYP) oxidation sites (e.g., hydroxylation of the thienyl ring).
  • Toxicity Profiling : Apply QSAR models to estimate hepatotoxicity (e.g., liver microsomal stability assays) and cardiotoxicity (hERG channel inhibition risks).
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity toward electrophiles or free radicals .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported toxicity data for quinuclidinol derivatives?

  • Methodological Answer :
  • Meta-Analysis : Compare LD₅₀ values across species (e.g., rodent vs. primate) and administration routes (oral vs. intravenous).
  • Dose-Response Studies : Re-evaluate acute toxicity in-house using OECD Guideline 423 (fixed-dose procedure).
  • Impurity Profiling : Use LC-MS to identify contaminants (e.g., residual aldehydes) that may skew toxicity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.